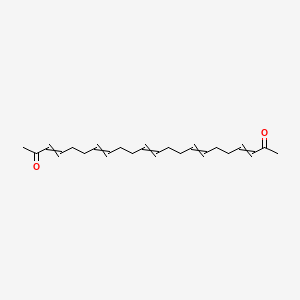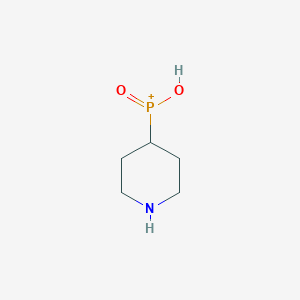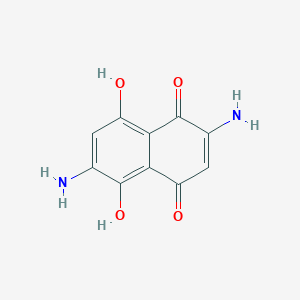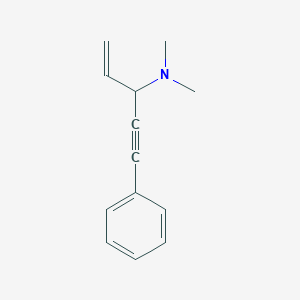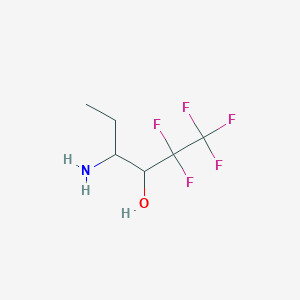
15-Chloropentadecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Chloropentadecan-1-ol is an organic compound with the molecular formula C15H31ClO It is a chlorinated fatty alcohol, characterized by a long hydrocarbon chain with a hydroxyl group at one end and a chlorine atom attached to the 15th carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 15-Chloropentadecan-1-ol can be synthesized through several methods. One common approach involves the chlorination of pentadecan-1-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction proceeds as follows: [ \text{C15H31OH} + \text{SOCl2} \rightarrow \text{C15H31Cl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions: 15-Chloropentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form pentadecan-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Pentadecanoic acid or pentadecanone.
Reduction: Pentadecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
15-Chloropentadecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of chlorinated fatty alcohols in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its chlorinated structure.
Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers.
作用机制
The mechanism of action of 15-Chloropentadecan-1-ol involves its interaction with cellular membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The chlorine atom may also participate in biochemical reactions, contributing to its antimicrobial properties. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Pentadecan-1-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
15-Bromopentadecan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
15-Iodopentadecan-1-ol: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 15-Chloropentadecan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
253881-08-2 |
|---|---|
分子式 |
C15H31ClO |
分子量 |
262.86 g/mol |
IUPAC 名称 |
15-chloropentadecan-1-ol |
InChI |
InChI=1S/C15H31ClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 |
InChI 键 |
XEQJEJOBEPBUPC-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCO)CCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


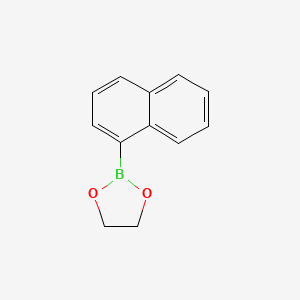
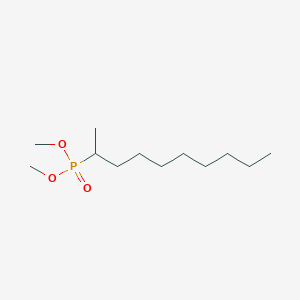
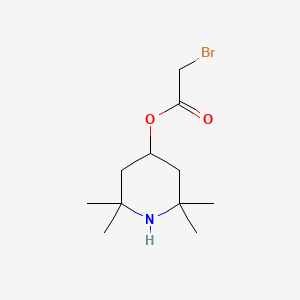
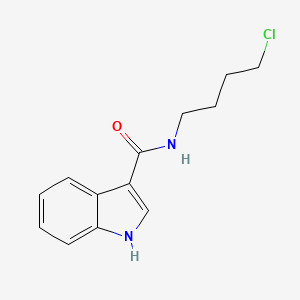

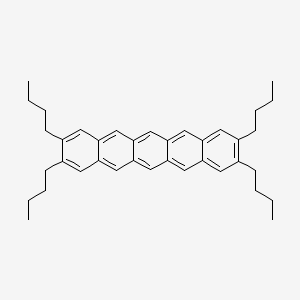
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
